molecular formula C16H19N3OS2 B2906484 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 393565-61-2

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2906484
CAS No.: 393565-61-2
M. Wt: 333.47
InChI Key: IPBQCDSIIXIHGC-UHFFFAOYSA-N
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Description

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a synthetic small molecule based on the 1,3,4-thiadiazole heterocyclic scaffold, a structure of significant interest in medicinal and agricultural chemistry. The 1,3,4-thiadiazole core acts as a bioisostere of pyrimidine, a fundamental building block of nucleic acids, which allows its derivatives to potentially interfere with DNA replication processes in target cells . This molecular framework is also characterized by its mesoionic behavior, which can enhance a compound's ability to cross cellular membranes and interact with biological targets, contributing to good oral absorption and bioavailability . The specific substitution pattern of this compound, featuring a benzylsulfanyl group at the 5-position and a cyclohexanecarboxamide moiety at the 2-position of the thiadiazole ring, is designed to modulate its physicochemical properties and biological activity. Researchers are exploring this and related 1,3,4-thiadiazole derivatives primarily for their potential pharmacological properties. Analogous compounds have demonstrated a wide spectrum of biological activities in scientific studies, including antimicrobial , anti-inflammatory , and anticancer effects . The presence of low-lying C-S σ* orbitals creates regions of low electron density on the sulfur atom, facilitating interactions with various biological targets . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the current scientific literature for the latest findings on 1,3,4-thiadiazole chemistry and biology.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS2/c20-14(13-9-5-2-6-10-13)17-15-18-19-16(22-15)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBQCDSIIXIHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps:

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally similar 1,3,4-thiadiazole derivatives:

Compound Name Substituent at Position 5 Substituent at Position 2 Melting Point (°C) Yield (%) Reference
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (Target) Benzylsulfanyl Cyclohexanecarboxamide N/A N/A
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 133–135 88
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 4-Chlorobenzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 138–140 82
BAY-805 (4-Cyanophenyl)methyl Cyclohexanecarboxamide (with additional trifluoromethyl group) N/A N/A

Key Observations :

  • Substituent Effects : The benzylsulfanyl group in the target compound is structurally analogous to the benzylthio group in 5h . Chlorination of the benzyl group (e.g., 5j) slightly increases melting points (138–140°C vs. 133–135°C), likely due to enhanced intermolecular interactions .
  • Cyclohexanecarboxamide vs.

Biological Activity

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound belonging to the thiadiazole family. Thiadiazoles are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N3O2SC_{17}H_{20}N_{3}O_{2}S, with a molecular weight of 344.48 g/mol. The compound features a benzylsulfanyl group attached to a thiadiazole ring and is linked to a cyclohexanecarboxamide moiety.

Biological Activity

This compound exhibits various biological activities. Key findings include:

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition of growth.
  • Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. It has shown promise in inhibiting the proliferation of human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cells.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways involved in cancer progression and microbial resistance.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : It potentially inhibits key enzymes involved in metabolic pathways critical for tumor growth and microbial survival.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:

StudyFindings
Mohamed et al. (2020)Reported significant anticancer activity with a related thiadiazole derivative against MCF-7 cells with over 70% inhibition at certain concentrations.
Rady et al. (2021)Evaluated antimicrobial properties of related compounds; showed promising results against E. coli and S. aureus.
Ali et al. (2023)Investigated the enzyme inhibition profile; found that certain derivatives effectively inhibited carbonic anhydrase enzymes linked to tumor progression.

Q & A

Q. What are the typical synthetic routes for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide?

The synthesis involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. A validated approach includes:

  • Thiadiazole ring formation : Reacting thiosemicarbazide with carbon disulfide in a basic medium (e.g., NaOH) to form 5-amino-1,3,4-thiadiazole-2-thiol .
  • Functionalization : Introducing the benzylsulfanyl group via alkylation using benzyl bromide or iodide under reflux in ethanol .
  • Carboxamide coupling : Reacting the thiadiazole intermediate with cyclohexanecarbonyl chloride in dichloromethane using a base (e.g., triethylamine) .

Key reagents : Carbon disulfide, benzyl halides, cyclohexanecarbonyl chloride.
Purification : Column chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Characterization requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and connectivity (e.g., benzylsulfanyl protons at δ 4.3–4.5 ppm) .
  • IR spectroscopy : Peaks at 1650–1680 cm1^{-1} indicate carboxamide C=O stretching .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 392.1) .
  • Elemental analysis : Confirms C, H, N, S composition (±0.4% tolerance) .

Q. What are common chemical reactions observed in this compound?

Reactivity centers on the thiadiazole ring and substituents:

  • Oxidation : Benzylsulfanyl group oxidizes to sulfoxide (H2_2O2_2, acetic acid) or sulfone (KMnO4_4, acidic conditions) .
  • Nucleophilic substitution : Thiolate intermediates react with alkyl halides to replace the benzyl group .
  • Hydrolysis : Carboxamide hydrolyzes to carboxylic acid under strong acidic/basic conditions (e.g., HCl reflux) .

Q. Reaction Table :

Reaction TypeReagents/ConditionsMajor Product
OxidationH2_2O2_2, CH3_3COOHSulfoxide derivative
SubstitutionMethyl iodide, K2_2CO3_3Methylsulfanyl analog

Advanced Research Questions

Q. How can researchers optimize synthesis conditions for higher yields?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance thiadiazole cyclization efficiency .
  • Temperature control : Maintaining 60–80°C during alkylation minimizes side reactions .
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve benzylsulfanyl group incorporation .

Q. Table: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Cyclization pH9–1075–85%
Alkylation Time6–8 hrs90% purity
Carboxamide Coupling0–5°C70–80% yield

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions (e.g., antimicrobial vs. inactive results) may arise from assay conditions or impurity profiles. Mitigation approaches:

  • Standardized assays : Use CLSI/MIC guidelines for antimicrobial testing .
  • Purity validation : HPLC (≥95% purity) to exclude confounding impurities .
  • Comparative studies : Test alongside structurally validated analogs (e.g., sulfone derivatives) .

Q. What computational methods predict biological targets for this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Maestro to screen against enzyme targets (e.g., cyclooxygenase-2) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes (20 ns trajectories) .
  • QSAR models : Use MOE or RDKit to correlate substituent effects with activity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Synthesize analogs with modified sulfanyl groups (e.g., 4-fluorobenzyl) or carboxamide chains .
  • Bioactivity profiling : Test against panels of enzymes (e.g., kinases) or cancer cell lines (NCI-60) .
  • Data analysis : Apply multivariate regression to identify critical substituent parameters (e.g., logP, H-bond donors) .

Q. SAR Table :

Substituent ModificationBiological Activity (IC50_{50})Key Trend
Benzylsulfanyl → 4-F-BenzylCOX-2 inhibition: 1.2 µM → 0.8 µMEnhanced potency
Cyclohexane → PhenylAnticancer (MCF-7): 15 µM → 25 µMReduced activity

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